![molecular formula C14H13BrClNO3 B2943290 5-bromo-2-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide CAS No. 1251699-45-2](/img/structure/B2943290.png)
5-bromo-2-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and a furan ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzamide precursor, followed by the introduction of the furan ring through a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine and chlorine atoms, potentially replacing them with hydrogen or other substituents.
Substitution: The compound is prone to nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-2-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays and drug discovery.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although further research is needed to fully understand its pharmacological effects.
Industry: Industrially, the compound can be used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and chlorine atoms, along with the furan ring, play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 5-bromo-2-chlorobenzoic acid
- 5-bromo-2-chlorobenzamide
- 5-bromo-2-chloro-4’-ethoxydiphenylmethane
Uniqueness: Compared to these similar compounds, 5-bromo-2-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide stands out due to the presence of the furan ring and the hydroxyethyl group. These structural features enhance its reactivity and potential applications in various fields. The furan ring, in particular, adds a level of complexity and versatility that is not present in simpler benzamide derivatives.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3/c1-8-2-5-13(20-8)12(18)7-17-14(19)10-6-9(15)3-4-11(10)16/h2-6,12,18H,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVAGWGWXXZHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2943210.png)
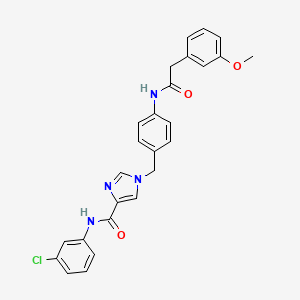
![2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2943212.png)
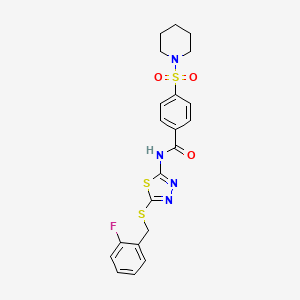

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2943219.png)
![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/new.no-structure.jpg)
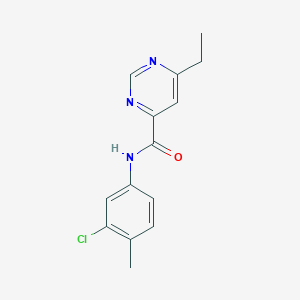
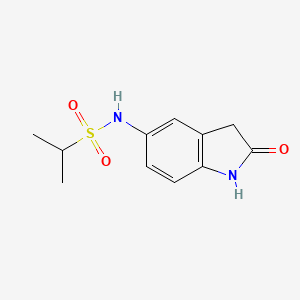



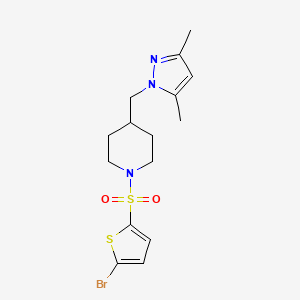
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2943230.png)
